碘化汞

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mercury(I) iodide is an iodide of mercury. Mercury is a heavy, silvery d-block metal and one of six elements that are liquid at or near room temperature and pressure. It is a naturally occuring substance, and combines with other elements such as chlorine, sulfur, or oxygen to form inorganic mercury compounds (salts). Mercury also combines with carbon to make organic mercury compounds. (L1)

See also: ... View More ...

科学研究应用

汞污染检测

表面增强拉曼光谱 (SERS)和离子印迹聚合物 (IIPs) 是两种利用碘化汞检测环境样品中汞污染的创新方法 . 这些技术提供了更高的灵敏度和选择性,对于监测对健康构成重大风险的痕量汞至关重要。

有机化合物的合成

碘化汞作为亲电碘化有机化合物的试剂 . 该过程对于创建各种生物活性化合物至关重要,包括药物和农用化学品,其中引入碘可以显着改变这些分子的活性与稳定性。

历史医疗应用

历史上,碘化汞被用作名为碘化汞的药物。 它被用于治疗一系列疾病,包括梅毒和肾脏疾病。 然而,由于其毒性和副作用,它已被停止使用 .

兽医

在兽医应用中,碘化汞被用作起泡软膏,用于治疗滑囊肿大和骨疣等疾病 . 它在这些治疗中的有效性突出了其在兽医护理中的潜力。

分析化学

碘化汞参与了奈斯勒试剂的制备,该试剂用于分析化学中氨的检测 . 该试剂对于水质检测和环境监测至关重要。

作用机制

Target of Action

Iodomercury, also known as Q60154 or Dimercury Diiodide, primarily targets proteins with thiol or sulfhydryl groups . The divalent mercuric ion in the compound has a high affinity for these groups, which are found in many proteins and enzymes .

Mode of Action

The interaction of Iodomercury with its targets involves the binding of the divalent mercuric ion to the thiol or sulfhydryl groups of proteins . This binding can alter the structure and function of the proteins, leading to changes in cellular processes .

Biochemical Pathways

The alteration of protein structure and function can disrupt normal cellular processes and lead to various downstream effects .

Pharmacokinetics

It is known that mercury compounds can be toxic and can accumulate in the body, particularly in the kidneys . The bioavailability of Iodomercury would depend on factors such as the route of administration and the physical and chemical properties of the compound.

Result of Action

The binding of Iodomercury to proteins can lead to a variety of molecular and cellular effects. These can include disruption of normal cellular processes, induction of oxidative stress, and potential cytotoxic effects . The specific effects would depend on the particular proteins and pathways affected.

Action Environment

The action, efficacy, and stability of Iodomercury can be influenced by various environmental factors. These can include the presence of other chemicals, pH, temperature, and the biological environment within the body. For example, the presence of other substances with thiol or sulfhydryl groups could potentially compete with the compound for binding sites, affecting its action .

生化分析

Biochemical Properties

Iodomercury plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt the normal function of enzymes such as glutathione reductase and thioredoxin reductase, which are crucial for maintaining cellular redox balance . The binding of iodomercury to these enzymes results in the formation of stable mercury-thiol complexes, thereby inhibiting their activity and affecting cellular processes.

Cellular Effects

Iodomercury has profound effects on various types of cells and cellular processes. It can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage. This compound affects cell signaling pathways, gene expression, and cellular metabolism. For instance, iodomercury can alter the expression of genes involved in antioxidant defense mechanisms, such as those encoding for superoxide dismutase and catalase . Additionally, it can disrupt mitochondrial function, leading to impaired ATP production and increased apoptosis.

Molecular Mechanism

The molecular mechanism of iodomercury involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Iodomercury binds to the thiol groups of cysteine residues in proteins, forming stable mercury-thiol complexes. This binding inhibits the activity of enzymes such as glutathione reductase and thioredoxin reductase, leading to an imbalance in cellular redox homeostasis . Furthermore, iodomercury can induce the expression of stress-responsive genes, thereby altering cellular responses to oxidative stress.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of iodomercury change over time due to its stability and degradation. Iodomercury is photosensitive and decomposes easily to mercury and mercury(II) iodide . Over time, this degradation can lead to a decrease in its inhibitory effects on enzymes and other biomolecules. Long-term exposure to iodomercury in in vitro or in vivo studies has shown persistent oxidative stress and cellular damage, highlighting its potential for chronic toxicity.

Dosage Effects in Animal Models

The effects of iodomercury vary with different dosages in animal models. At low doses, iodomercury can cause mild oxidative stress and enzyme inhibition. At high doses, it can lead to severe toxicity, including neurotoxicity, nephrotoxicity, and hepatotoxicity . Threshold effects observed in these studies indicate that even small increases in dosage can result in significant adverse effects, emphasizing the importance of careful dosage control in experimental settings.

Metabolic Pathways

Iodomercury is involved in metabolic pathways that include interactions with enzymes and cofactors. It can inhibit enzymes involved in the detoxification of reactive oxygen species, such as glutathione peroxidase and catalase . This inhibition leads to an accumulation of ROS, causing oxidative damage to cellular components. Additionally, iodomercury can affect metabolic flux by altering the activity of key metabolic enzymes, thereby impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, iodomercury is transported and distributed through interactions with transporters and binding proteins. It can bind to metallothioneins, which are proteins that sequester heavy metals and protect cells from their toxic effects . This binding facilitates the transport and accumulation of iodomercury in specific cellular compartments, such as the cytoplasm and mitochondria. The localization of iodomercury within these compartments can influence its activity and toxicity.

Subcellular Localization

The subcellular localization of iodomercury is influenced by targeting signals and post-translational modifications. Iodomercury can accumulate in the mitochondria, where it disrupts mitochondrial function and induces oxidative stress . Additionally, it can localize to the cytoplasm and interact with cytosolic enzymes and proteins. The specific localization of iodomercury within subcellular compartments can affect its activity and the extent of cellular damage.

属性

CAS 编号 |

15385-57-6 |

|---|---|

分子式 |

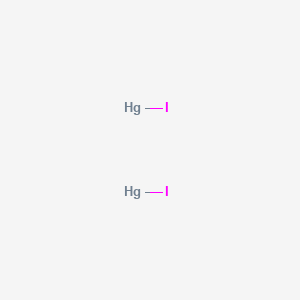

Hg2I2 |

分子量 |

654.99 g/mol |

IUPAC 名称 |

iodomercury |

InChI |

InChI=1S/2Hg.2HI/h;;2*1H/q2*+1;;/p-2 |

InChI 键 |

NDKKKEPYKOOXLG-UHFFFAOYSA-L |

SMILES |

I[Hg].I[Hg] |

规范 SMILES |

I[Hg].I[Hg] |

颜色/形态 |

Bright-yellow, amorphous powder YELLOW TETRAGONAL |

密度 |

7.70 |

熔点 |

290 °C (with partial decomposition) |

Key on ui other cas no. |

15385-57-6 |

物理描述 |

Mercurous iodide, [solid] is a bright yellow powder. Becomes greenish on exposure to light due to disproportionation into metallic mercury and mercuric iodide. Insoluble in water but soluble in castor oil and aqueous ammonia. Becomes dark yellow, orange and red on heating but yellow again upon cooling. Density approx. 7.7 g / cm3. Toxic by inhalation and by ingestion. |

Pictograms |

Acute Toxic; Health Hazard; Environmental Hazard |

保质期 |

DARKENS OR BECOMES GREENISH ON EXPOSURE TO LIGHT, MERCURIC IODIDE (HGI2) & METALLIC MERCURY BEING FORMED |

溶解度 |

Insol in alcohol, ether; sol in soln of mercurous or mercuric nitrates VERY SLIGHTLY SOL IN COLD WATER; SOL IN AMMONIUM HYDROXIDE & POTASSIUM IODIDE Sol in castor oil, liquid ammonia, aqua ammonia |

产品来源 |

United States |

Q1: What is the typical coordination behavior of iodomercury with organic ligands?

A1: Research indicates that iodomercury often forms dimeric structures when reacting with various organic ligands. For example, iodine atoms can act as bridges, connecting two mercury centers. This bridging behavior has been observed in complexes with ligands like 2-(N-diphenylphosphinomethyl-N-cyclohexylamino)pyridine [] and 1-(2-pyridyl-κN)ethanone 4-phenylthiosemicarbazonato []. The geometry around the mercury atom in these complexes is often distorted tetrahedral or square pyramidal.

Q2: Are there any examples of iodomercury acting as an anionic guest in supramolecular chemistry?

A3: Yes, interestingly, iodomercury can act as a guest anion within supramolecular frameworks. For instance, reactions of mercury(II) iodide with tetraphosphinitoresorcinarene complexes of silver(I) or copper(I) can lead to the formation of capsule-like complexes where mercurate anions, such as [Hg2X6]2-, interact weakly with the cationic resorcinarene complexes []. This highlights the potential of iodomercury species in the field of anion recognition and supramolecular assembly.

Q3: What analytical techniques are commonly used to characterize iodomercury complexes?

A4: X-ray crystallography plays a crucial role in determining the solid-state structures of iodomercury complexes, providing precise information about bond lengths, angles, and coordination geometries [, , , , ]. This technique is invaluable for understanding the structural features and bonding motifs in these compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

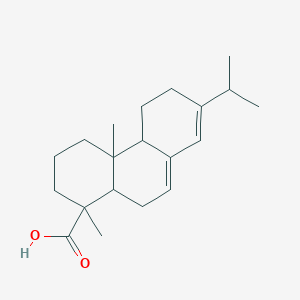

![3-cyclopentyltriazolo[4,5-d]pyrimidine](/img/structure/B101361.png)